molecular formula C17H17FN2O3 B5742643 4-[2-(2-fluorophenoxy)acetamido]-N,N-dimethylbenzamide

4-[2-(2-fluorophenoxy)acetamido]-N,N-dimethylbenzamide

Cat. No.: B5742643
M. Wt: 316.33 g/mol
InChI Key: LGKNVCWWLDQCSG-UHFFFAOYSA-N
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Description

4-[2-(2-fluorophenoxy)acetamido]-N,N-dimethylbenzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a fluorophenoxy group, an acetamido group, and a dimethylbenzamide moiety. This compound has garnered attention due to its unique chemical structure and potential biological activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses, such as in pharmaceuticals or other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-fluorophenoxy)acetamido]-N,N-dimethylbenzamide typically involves the reaction of 2-fluorophenol with acetic anhydride to form 2-(2-fluorophenoxy)acetic acid. This intermediate is then reacted with N,N-dimethylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-fluorophenoxy)acetamido]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(2-fluorophenoxy)acetamido]-N,N-dimethylbenzamide has several scientific

Properties

IUPAC Name

4-[[2-(2-fluorophenoxy)acetyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-20(2)17(22)12-7-9-13(10-8-12)19-16(21)11-23-15-6-4-3-5-14(15)18/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNVCWWLDQCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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